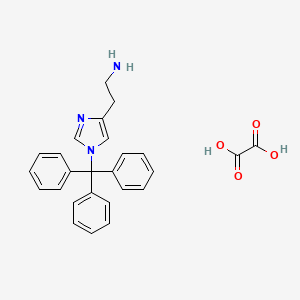

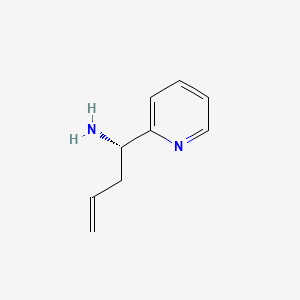

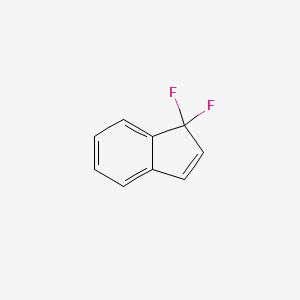

![molecular formula C13H16O2 B584761 (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol CAS No. 188399-48-6](/img/structure/B584761.png)

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle formula, condensed formula, or 3D structure.

Synthesis Analysis

This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, their conditions, and the yield of the product.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, mechanism, and the products of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc.Applications De Recherche Scientifique

Synthesis and Stereochemistry

- Synthesis of Enantiomers : Davies et al. (2003) detailed the synthesis of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates, showcasing a parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method efficiently synthesizes both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of the compound (Davies et al., 2003).

- Catalytic Electronic Activation : Black et al. (2005) describe the activation of 2-cyclopenten-1-ol through aluminum-catalyzed transfer hydrogenation. This activation enables the facile conjugate addition and subsequent restoration of the alcohol functional group, illustrating an indirect addition of nucleophiles to allylic alcohols (Black et al., 2005).

Fragrance Materials and Aroma Constituents

- Fragrance Material Review : Scognamiglio et al. (2012) conducted a toxicologic and dermatologic review of 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, a fragrance material related to this compound. The review includes detailed summaries of physical properties and safety assessments (Scognamiglio et al., 2012).

Biogenetic-Type Cyclization and Chemical Reactions

- Biogenetic-Type Cyclization : Naemura et al. (1992) explored the biogenetic-type cyclization of a related compound, leading to the formation of tricyclic compounds with the allo-cedrol skeleton. This study highlights the stereo and regiospecific cyclization processes in chemical synthesis (Naemura et al., 1992).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.

Orientations Futures

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.

Please note that the availability of this information depends on how much research has been done on the specific compound. If you have a different compound or a more specific question about this compound, feel free to ask!

Propriétés

IUPAC Name |

(1R,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACMQXMZXZTKIV-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C1O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]([C@@H]1O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655281 | |

| Record name | (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol | |

CAS RN |

188399-48-6 | |

| Record name | (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188399-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

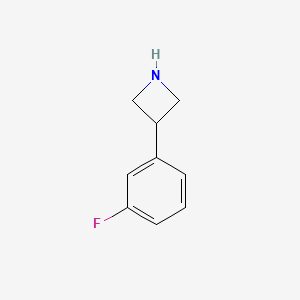

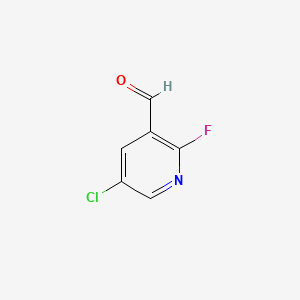

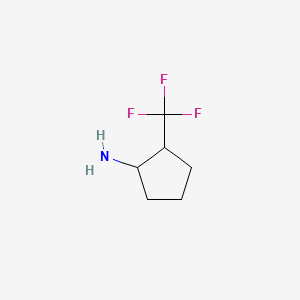

![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)